Aprotinin

Catalog No.
S1768151
CAS No.
9087-70-1
M.F
C284H432N84O79S7
M. Wt
6511 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aprotinin

CAS Number

9087-70-1

Product Name

Aprotinin

IUPAC Name

(3S)-4-[[(2S)-1-[[(1R,2aS,4S,5aS,8aS,11aS,13S,14aS,16S,17aR,19S,20aS,25S,26aS,29aS,31S,32aS,34S,35aS,37R,38aS,41aS,42R,44aS,45S,47aS,48S,50aS,51S,53aS,54R,56aS,57S,59aS,60S,62aS,63S,66S,69S,72S,75S,78S,81S,84S,87S,90S,93R)-29a,62a,69,84-tetrakis(4-aminobutyl)-35a,75,78-tris(2-amino-2-oxoethyl)-14a-(3-amino-3-oxopropyl)-8a,41a,72-tribenzyl-50a,53a-bis[(2S)-butan-2-yl]-47a,48,56a,81,90-pentakis(3-carbamimidamidopropyl)-31,60-bis(2-carboxyethyl)-42-[[2-[[2-[[(1S)-1-carboxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-57-(carboxymethyl)-11a,13,45-tris[(1R)-1-hydroxyethyl]-66-(hydroxymethyl)-2a,16,38a,44a-tetrakis[(4-hydroxyphenyl)methyl]-26a,32a,59a,63,87-pentamethyl-20a,34-bis(2-methylpropyl)-51-(2-methylsulfanylethyl)-1a,3,4a,7a,9,10a,12,13a,15,16a,18,19a,22a,24,25a,28a,30,31a,33,34a,36,37a,40a,43a,44,46a,47,49a,50,52a,53,55a,56,58a,59,61a,62,64a,65,68,71,74,77,80,83,86,89,92,95,98-pentacontaoxo-5a-propan-2-yl-39,40,66a,67a,70a,71a-hexathia-a,2,3a,6a,8,9a,11,12a,14,15a,17,18a,21a,23,24a,27a,29,30a,32,33a,35,36a,39a,42a,43,45a,46,48a,49,51a,52,54a,55,57a,58,60a,61,63a,64,67,70,73,76,79,82,85,88,91,94,97-pentacontazahexacyclo[91.71.4.454,117.04,8.019,23.025,29]doheptacontahectan-37-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

Molecular Formula

C284H432N84O79S7

Molecular Weight

6511 g/mol

InChI

InChI=1S/C284H432N84O79S7/c1-21-144(9)222-271(439)337-174(68-46-105-309-282(300)301)239(407)340-187(120-160-77-85-164(374)86-78-160)251(419)341-185(116-156-55-29-24-30-56-156)250(418)342-188(121-161-79-87-165(375)88-80-161)252(420)346-191(123-208(291)378)246(414)322-149(14)230(398)326-168(62-35-39-98-285)234(402)319-146(11)227(395)314-132-215(385)324-181(113-141(3)4)247(415)354-199-137-452-453-138-200-263(431)336-179(97-112-448-20)242(410)331-176(70-48-107-311-284(304)305)244(412)363-226(154(19)372)274(442)358-197(233(401)316-129-212(382)312-130-213(383)318-151(16)278(446)447)135-449-451-139-201(355-253(421)186(117-157-57-31-25-32-58-157)344-256(424)195(127-220(393)394)350-267(435)204-72-50-109-366(204)275(443)167(289)61-43-102-306-279(294)295)265(433)339-182(114-142(5)6)248(416)338-180(93-96-218(389)390)276(444)368-111-52-74-206(368)277(445)367-110-51-73-205(367)268(436)349-189(122-162-81-89-166(376)90-82-162)259(427)362-224(152(17)370)269(437)317-133-216(386)365-108-49-71-203(365)266(434)357-202(264(432)333-169(63-36-40-99-286)235(403)320-148(13)229(397)328-175(69-47-106-310-283(302)303)243(411)360-223(145(10)22-2)272(440)361-222)140-454-450-136-198(325-214(384)131-313-211(381)128-315-232(400)183(119-159-75-83-163(373)84-76-159)351-270(438)221(143(7)8)359-258(426)190(118-158-59-33-26-34-60-158)352-273(441)225(153(18)371)364-245(413)177(335-262(199)430)91-94-207(290)377)261(429)334-172(66-44-103-307-280(296)297)236(404)321-147(12)228(396)327-170(64-37-41-100-287)237(405)330-173(67-45-104-308-281(298)299)238(406)345-192(124-209(292)379)255(423)347-193(125-210(293)380)254(422)343-184(115-155-53-27-23-28-54-155)249(417)332-171(65-38-42-101-288)240(408)353-196(134-369)260(428)323-150(15)231(399)329-178(92-95-217(387)388)241(409)348-194(126-219(391)392)257(425)356-200/h23-34,53-60,75-90,141-154,167-206,221-226,369-376H,21-22,35-52,61-74,91-140,285-289H2,1-20H3,(H2,290,377)(H2,291,378)(H2,292,379)(H2,293,380)(H,312,382)(H,313,381)(H,314,395)(H,315,400)(H,316,401)(H,317,437)(H,318,383)(H,319,402)(H,320,403)(H,321,404)(H,322,414)(H,323,428)(H,324,385)(H,325,384)(H,326,398)(H,327,396)(H,328,397)(H,329,399)(H,330,405)(H,331,410)(H,332,417)(H,333,432)(H,334,429)(H,335,430)(H,336,431)(H,337,439)(H,338,416)(H,339,433)(H,340,407)(H,341,419)(H,342,418)(H,343,422)(H,344,424)(H,345,406)(H,346,420)(H,347,423)(H,348,409)(H,349,436)(H,350,435)(H,351,438)(H,352,441)(H,353,408)(H,354,415)(H,355,421)(H,356,425)(H,357,434)(H,358,442)(H,359,426)(H,360,411)(H,361,440)(H,362,427)(H,363,412)(H,364,413)(H,387,388)(H,389,390)(H,391,392)(H,393,394)(H,446,447)(H4,294,295,306)(H4,296,297,307)(H4,298,299,308)(H4,300,301,309)(H4,302,303,310)(H4,304,305,311)/t144-,145-,146-,147-,148-,149-,150-,151-,152+,153+,154+,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,221-,222-,223-,224-,225-,226-/m0/s1

InChI Key

ZPNFWUPYTFPOJU-LPYSRVMUSA-N

SMILES

Array

solubility

Soluble in water

Synonyms

Antilysin, Aprotinin, Basic Pancreatic Trypsin Inhibitor, Bovine Kunitz Pancreatic Trypsin Inhibitor, Bovine Pancreatic Trypsin Inhibitor, BPTI, Basic Pancreatic Trypsin Inhibitor, Contrical, Contrykal, Dilmintal, Inactivator, Kallikrein-Trypsin, Iniprol, Kallikrein Trypsin Inactivator, Kallikrein-Trypsin Inactivator, Kontrikal, Kontrykal, Kunitz Pancreatic Trypsin Inhibitor, Pulmin, Traskolan, Trasylol, Trypsin Inhibitor, Basic, Pancreatic, Trypsin Inhibitor, Kunitz, Pancreatic, Zymofren

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N4CCC[C@@H]4C(=O)N5CCC[C@@H]5C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N6CCC[C@H]6C(=O)N[C@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCC(=O)N)[C@@H](C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)C)CCCCN)[C@H](C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)[C@@H](C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)[C@@H](C)CC

The exact mass of the compound Aprotinin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Proteins. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as -20°C. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Aprotinin (CAS: 9087-70-1), also known as Bovine Pancreatic Trypsin Inhibitor (BPTI), is a 58-amino acid polypeptide that functions as a broad-spectrum, competitive inhibitor of serine proteases, including trypsin, chymotrypsin, plasmin, and kallikrein. In procurement and biomanufacturing, it is heavily utilized as a critical additive for cell lysis, protein extraction, and downstream purification workflows to prevent proteolytic degradation [1]. Unlike many small-molecule alternatives, Aprotinin features a highly compact tertiary structure stabilized by three disulfide bonds, granting it quantifiable physicochemical stability and making it a cornerstone component in commercial protease inhibitor cocktails .

Substituting Aprotinin with cheaper, small-molecule serine protease inhibitors like Phenylmethylsulfonyl fluoride (PMSF) or AEBSF introduces severe process vulnerabilities. PMSF is notoriously unstable in aqueous environments, exhibiting a half-life of approximately 30 to 55 minutes at physiological pH, which necessitates constant re-spiking during extended purifications and leaves proteins vulnerable during overnight dialysis[1]. Furthermore, PMSF and AEBSF function via irreversible covalent modification (sulfonylation or acylation) of target enzymes, which can lead to off-target covalent adducts on the protein of interest, complicating downstream mass spectrometry and structural assays [2]. Conversely, plant-derived alternatives like Soybean Trypsin Inhibitor (SBTI) lack Aprotinin's broad-spectrum efficacy against tissue kallikreins and plasmin, making generic substitution a primary cause of unpredictable yield loss and assay failure.

Aqueous Stability and Extended Workflow Compatibility

Aprotinin demonstrates quantifiable stability in aqueous buffers, remaining fully active for over a week at 2-8°C and tolerating a broad pH range of 1 to 12 . In direct contrast, the common substitute PMSF undergoes rapid hydrolysis in aqueous solutions, exhibiting a half-life of merely 30 to 55 minutes at 25°C and pH 7.5[1]. This forces researchers to repeatedly spike PMSF into lysates, whereas a single addition of Aprotinin provides continuous protection throughout multi-day purification protocols.

Evidence DimensionAqueous Half-Life at pH 7.5
Target Compound DataStable for >1 week at 2-8°C
Comparator Or BaselinePMSF: ~30-55 minutes at 25°C
Quantified Difference>300-fold longer active duration in aqueous buffer
ConditionsAqueous lysis buffer at physiological pH

Eliminates the need for continuous inhibitor re-addition during lengthy procedures like overnight dialysis or size-exclusion chromatography.

Reversibility and Controlled Dissociation

Aprotinin operates as a reversible, competitive inhibitor that forms stable complexes with proteases, which can be intentionally dissociated by shifting the pH to >10 or <3.2 . Conversely, alternatives like AEBSF and PMSF are irreversible inhibitors that permanently covalently modify their targets [1]. The reversibility of Aprotinin ensures that it does not permanently alter the sample proteome with covalent adducts, preserving the native state of target proteins.

Evidence DimensionInhibition Mechanism
Target Compound DataReversible competitive binding (dissociates at pH <3.2 or >10)
Comparator Or BaselineAEBSF / PMSF: Irreversible covalent sulfonylation
Quantified Difference100% recovery of native enzyme state possible with Aprotinin via pH shift
ConditionsDownstream complex dissociation via pH adjustment

Crucial for proteomics and mass spectrometry workflows where irreversible covalent modifications from small-molecule inhibitors cause mass shifts and data artifacts.

Ultra-High Target Affinity and Low Dosing Requirements

Aprotinin exhibits an exceptionally high affinity for key serine proteases, with a dissociation constant (Ki) for bovine trypsin of 0.06 pM at pH 8.0 . This picomolar affinity allows Aprotinin to be used at extremely low working concentrations (typically 0.3-0.5 µM). In comparison, small-molecule inhibitors like PMSF require 0.1 to 1.0 mM working concentrations to achieve equivalent suppression of proteolytic activity.

Evidence DimensionRequired Working Concentration
Target Compound Data0.3 - 0.5 µM (based on Ki = 0.06 pM for trypsin)
Comparator Or BaselinePMSF: 100 - 1,000 µM (0.1 - 1.0 mM)
Quantified DifferenceRequires ~1,000 to 3,000-fold lower molar working concentration
ConditionsIn vitro enzymatic assay, pH 8.0

Enables highly effective protease suppression at trace concentrations, minimizing reagent costs at scale and reducing the risk of additive interference in downstream assays.

Thermal and pH Processability During Extraction

Due to its compact tertiary structure cross-linked by three disulfide bonds, Aprotinin is highly resistant to denaturation. It remains stable across a pH range of 1 to 12 and resists degradation at high temperatures, only succumbing to thermolysin digestion after heating to 60-80°C . This thermal and pH resilience exceeds that of most standard proteinaceous inhibitors, which can denature under harsh extraction conditions.

Evidence DimensionStructural Stability Limits
Target Compound DataStable at pH 1-12; resists heat up to 60-80°C
Comparator Or BaselineStandard proteinaceous inhibitors: Denature at extreme pH or >50°C
Quantified DifferenceRetains structural integrity and inhibition at pH 1-12 and up to 60°C
ConditionsHarsh lysis or high-temperature extraction

Allows Aprotinin to be deployed in aggressive sample prep protocols, such as inclusion body solubilization or acid extraction, without losing protective efficacy.

Extended Protein Purification and Dialysis

Aprotinin provides continuous protection for multi-day purification workflows, as its >1-week aqueous stability eliminates the need for the continuous inhibitor re-spiking required when using rapidly hydrolyzing agents like PMSF .

Mass Spectrometry and Proteomics Sample Preparation

Because Aprotinin is a reversible competitive inhibitor, it prevents the irreversible covalent adducts and mass shifts commonly caused by AEBSF or PMSF, ensuring high-fidelity proteomic analysis [1].

Harsh Inclusion Body Solubilization

The compound's quantified resistance to denaturation across a pH range of 1 to 12 and temperatures up to 60-80°C makes it structurally equipped for aggressive lysis protocols where standard proteinaceous inhibitors would unfold and fail.

Biopharmaceutical Plasmin and Kallikrein Suppression

With picomolar affinity (Ki = 0.06 pM for trypsin; 4.0 nM for plasmin), Aprotinin provides picomolar-level suppression at trace concentrations, preventing product degradation during mammalian cell culture harvesting and downstream bioprocessing .

Purity

>99% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White powder; [Sigma-Aldrich MSDS]

Color/Form

Clear, colorless

XLogP3

-25.4

Hydrogen Bond Acceptor Count

97

Hydrogen Bond Donor Count

93

Exact Mass

6510.0514478 Da

Monoisotopic Mass

6507.0413833 Da

Boiling Point

N/A

Heavy Atom Count

454

Application

Competitive serine protease inhibitor. Reversibly binds to and blocks the enzymatic active site. Inhibits a range of serine proteases including trypsin, chymotrypsin, kallikrein and plasmin.

Appearance

Lyophilized solid powder

Melting Point

>100 °C

Storage

-20°C

Sequence

RPDFCLEPPYTGPCKARIIRYFYNAKAGLCQTFVYGGCRAKRNNFKSAEDCMRTCGGA(Disulfide bridge: Cys5 and Cys55, Cys14 and Cys38, Cys30 and Cys51)

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 4 of 6 companies with hazard statement code(s):;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (75%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (75%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For prophylactic use to reduce perioperative blood loss and the need for blood transfusion in patients undergoing cardiopulmonary bypass in the course of coronary artery bypass graft surgery who are at an increased risk for blood loss and blood transfusion.
FDA Label

Therapeutic Uses

Aprotinin is indicated to reduce perioperative blood loss and the need for blood transfusion in patients undergoing cardiopulmonary bypass in the course of coronary artery bypass graft (CABG) surgery who are at an increased risk for blood loss and blood transfusion. /Included in US product label/
Aprotinin has also been studied for use in the reduction of bleeding and transfusion requirements in other types of surgery including orthotopic liver transplantation, total hip replacement, colorectal surgery, peripheral vascular surgery, and heart and heart-lung transplantation . Study results evaluating the use of aprotinin for these indications are preliminary. Further studies are required to assess aprotinin's efficacy in these indications. /Not included in US product label/
Aprotinin was originally introduced for the treatment of acute pancreatitis because of its proteinase inhibiting property. However, most studies have failed to show any benefit from this use. /Not included in US product label/
The use of aprotinin to control bleeding in emergency cardiac surgery after thrombolysis with alteplase, streptokinase, or urokinase has been reported. Although aprotinin may be effective in preventing severe hemorrhage in this setting, controlled studies to verify its efficacy and safety have not been done. /Not included US product label/
Use of aprotinin for the treatment of subcutaneous insulin resistance syndrome has been described in a limited number of case reports from the early 1980s. /Not included in US product label/

Pharmacology

Aprotinin is a single chain polypeptide isolated from bovine lung with antifibrinolytic and anti-inflammatory activities. As a broad-spectrum serine protease inhibitor, aprotinin bovine competitively and reversibly inhibits the activity of a number of different esterases and proteases, including trypsin, chymotrypsin, kallikrein, plasmin, tissue plasminogen activator, and tissue and leukocytic proteinases, resulting in attenuation of the systemic inflammatory response (SIR), fibrinolysis, and thrombin generation. This agent also inhibits pro-inflammatory cytokine release and maintains glycoprotein homeostasis.

MeSH Pharmacological Classification

Trypsin Inhibitors

ATC Code

B - Blood and blood forming organs
B02 - Antihemorrhagics
B02A - Antifibrinolytics
B02AB - Proteinase inhibitors
B02AB01 - Aprotinin

Mechanism of Action

Aprotinin inhibits serine proteases including trypsin, chymotrypsin and plasmin at a concentration of about 125,000 IU/mL, and kallikrein at 300,000 IU/mL. The inhibition of kallikrein inhibits formation of factor XIIa. This inhibits the intrinsic pathway of coagulation and fibrinolysis. Inhibition of plasmin also slows fibrinolysis.
Aprotinin is a broad spectrum protease inhibitor which modulates the systemic inflammatory response (SIR) associated with cardiopulmonary bypass (CPB) surgery. SIR results in the interrelated activation of the hemostatic, fibrinolytic, cellular and humoral inflammatory systems. Aprotinin, through its inhibition of multiple mediators (e.g., kallikrein, plasmin) results in the attenuation of inflammatory responses, fibrinolysis, and thrombin generation.
Aprotinin inhibits pro-inflammatory cytokine release and maintains glycoprotein homeostasis. In platelets, aprotinin reduces glycoprotein loss (e.g., GpIb, GpIIb/IIIa), while in granulocytes it prevents the expression of pro-inflammatory adhesive glycoproteins (e.g., CD11b).
The effects of aprotinin use in ... /cardiopulmonary bypass/ involves a reduction in inflammatory response which translates into a decreased need for allogeneic blood transfusions, reduced bleeding, and decreased mediastinal re-exploration for bleeding.
Aprotinin is thought to improve hemostasis during and after cardiopulmonary bypass by preserving platelet membrane receptors that maintain the adhesive and aggregative capacity of platelets. In addition, aprotinin inhibits fibrinolysis through inhibition of plasmin and plasma and tissue kallikreins. Because of its effects on kallikrein, aprotinin also inhibits activation of the intrinsic clotting system (i.e., contact phase of coagulation), a process that both initiates coagulation and promotes fibrinolysis. The relative contribution of these effects of aprotinin to the drug's therapeutic action remains to be fully elucidated.
For more Mechanism of Action (Complete) data for APROTININ (6 total), please visit the HSDB record page.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

9035-81-8
9087-70-1

Absorption Distribution and Excretion

100% (IV)
Following a single IV dose of radiolabelled aprotinin, approximately 25-40% of the radioactivity is excreted in the urine over 48 hours. After a 30 minute infusion of 1 million KIU, about 2% is excreted as unchanged drug. After a larger dose of 2 million KIU infused over 30 minutes, urinary excretion of unchanged aprotinin accounts for approximately 9% of the dose.
After intravenous (iv) injection, rapid distribution of aprotinin occurs into the total extracellular space, leading to a rapid initial decrease in plasma aprotinin concentration.
Following a single iv dose of radiolabelled aprotinin, approximately 25-40% of the radioactivity is excreted in the urine over 48 hours. After a 30 minute infusion of 1 million KIU, about 2% is excreted as unchanged drug. After a larger dose of 2 million KIU infused over 30 minutes, urinary excretion of unchanged aprotinin accounts for approximately 9% of the dose.
Animal studies have shown that aprotinin is accumulated primarily in the kidney. Aprotinin, after being filtered by the glomeruli, is actively reabsorbed by the proximal tubules in which it is stored in phagolysosomes.
There are no available studies on the distribution of aprotinin into breast milk.
For more Absorption, Distribution and Excretion (Complete) data for APROTININ (9 total), please visit the HSDB record page.

Metabolism Metabolites

Aprotinin is slowly degraded by lysosomal enzymes.
Aprotinin is slowly degraded by lysosomal enzymes. The physiological renal handling of aprotinin is similar to that of other small proteins, e.g., insulin.

Wikipedia

Aprotinin

Drug Warnings

/SIGNS AND SYMPTOMS/ ... Bayer HealthCare Pharmaceuticals Inc. has notified the FDA that the company will begin removing the remaining Trasylol stock from the U.S. market, most of which is in warehouses and hospital or physician's stock. The FDA will work with Bayer to ensure a smooth and complete process. Under a limited use agreement, access to Trasylol is limited to investigational use of the drug according to the procedures described in a special treatment protocol. The protocol allows treatment for certain patients who are at increased risk of blood loss and transfusions during coronary artery bypass graft surgery and who have no acceptable alternative therapy. Physicians using Trasylol in this situation must also verify that the benefits of the drug clearly outweigh the risks for their patients. ... Results from a randomized Canadian study ... suggest that Trasylol appears to increase the risk for death compared to two other antifibrinolytic drugs used in the study.... The FDA has not yet received full study data from the study's researchers at the Ottawa Health Research Institute but supports Bayer's decision to completely remove Trasylol from regular use in the U.S. market. FDA is also reviewing the available Canadian study data to reassess the currently active special treatment protocol that provides access to Trasylol. ...
/SIGNS AND SYMPTOMS/ The U.S. Food and Drug Administration (FDA) today /November 5, 2007/ announced that, at the agency's request, Bayer Pharmaceuticals Corp. has agreed to a marketing suspension of Trasylol, a drug used to control bleeding during heart surgery, pending detailed review of preliminary results from a Canadian study that suggested an increased risk for death. FDA requested the suspension in the interest of patient safety based on the serious nature of the outcomes suggested in the preliminary data. FDA has not yet received full study data but expects to act quickly with Bayer, the study's researchers at the Ottawa Health Research Institute, and other regulatory agencies to undertake a thorough analysis of data to better understand the risks and benefits of Trasylol. There are not many treatment options for patients at risk for excessive bleeding during cardiac surgery. Thus, FDA is working with Bayer to phase Trasylol out of the marketplace in a way that does not cause shortages of other drugs used for this purpose. Until FDA can review the data from the terminated study it is not possible to determine and identify a population of patients undergoing cardiac surgery for which the benefits of Trasylol outweigh the risks. Understanding that individual doctors may identify specific cases where benefit outweighs risk, FDA is committed to exploring ways for those doctors to have continued, limited access to Trasylol. ...
/SIGNS AND SYMPTOMS/ In this multicenter, blinded trial, /the investigators/ randomly assigned 2331 high-risk cardiac surgical patients to one of three groups: 781 received aprotinin, 770 received tranexamic acid, and 780 received aminocaproic acid. The primary outcome was massive postoperative bleeding. Secondary outcomes included death from any cause at 30 days. The trial was terminated early because of a higher rate of death in patients receiving aprotinin. A total of 74 patients (9.5%) in the aprotinin group had massive bleeding, as compared with 93 (12.1%) in the tranexamic acid group and 94 (12.1%) in the aminocaproic acid group (relative risk in the aprotinin group for both comparisons, 0.79; 95% confidence interval [CI], 0.59 to 1.05). At 30 days, the rate of death from any cause was 6.0% in the aprotinin group, as compared with 3.9% in the tranexamic acid group (relative risk, 1.55; 95% CI, 0.99 to 2.42) and 4.0% in the aminocaproic acid group (relative risk, 1.52; 95% CI, 0.98 to 2.36). The relative risk of death in the aprotinin group, as compared with that in both groups receiving lysine analogues, was 1.53 (95% CI, 1.06 to 2.22). Despite the possibility of a modest reduction in the risk of massive bleeding, the strong and consistent negative mortality trend associated with aprotinin, as compared with the lysine analogues, precludes its use in high-risk cardiac surgery.
The U.S. Food and Drug Administration (FDA) has approved revised labeling for Trasylol (aprotinin injection) to strengthen its safety warnings and to limit its approved usage to specific situations. Trasylol is given to patients before heart surgery to reduce bleeding and the need for blood transfusions. ... FDA announced on September 29, 2006, that Bayer informed the agency of a safety study on September 27, 2006. The preliminary results from that study suggest that in addition to serious kidney damage, Trasylol may increase the chance for death, congestive heart failure (a weakening of the heart), and strokes. The FDA review of this additional Trasylol safety information is continuing and it may result in other actions, including additional changes to the labeling.
For more Drug Warnings (Complete) data for APROTININ (29 total), please visit the HSDB record page.

Biological Half Life

Following this distribution phase, a plasma half-life of about 150 minutes is observed. At later time points, (i.e., beyond 5 hours after dosing) there is a terminal elimination phase with a half-life of about 10 hours.
Following this distribution phase, a plasma half-life of about 150 minutes is observed. At later time points, (i.e., beyond 5 hours after dosing) there is a terminal elimination phase with a half-life of about 10 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans

Methods of Manufacturing

A straight-chain polypeptide proteinase inhibitor derived from bovine lung tissue.

General Manufacturing Information

... Consists of 58 amino acid residues that are arranged in a single polypeptide chain, cross-linked by three disulfide bridges.

Analytic Laboratory Methods

Analyte: aprotinin; matrix: chemical identification; procedure: thin-layer chromatography with comparison to standards
Analyte: aprotinin; matrix: chemical identification; procedure: retention time of the major peak of the liquid chromatogram with comparison to standards
Analyte: aprotinin; matrix: chemical purity; procedure: specific inhibition of trypsin by titration with sodium hydroxide to maintain a pH of 8.0 and comparison to standards
Analyte: aprotinin; matrix: pharmaceutical preparation (injection solution); procedure: retention time of the major peak of the liquid chromatogram with comparison to standards (chemical identification)
Analyte: aprotinin; matrix: pharmaceutical preparation (injection solution); procedure: specific inhibition of trypsin by titration with sodium hydroxide to maintain a pH of 8.0 and comparison to standards (chemical purity)

Storage Conditions

Aprotinin is stable when stored in sealed vials at room temperature. The medication should not be used if a precipitate or particulate matter is present or if the contents are cloudy. Once a vial has been opened, it should be used immediately. Any unused portion should be discarded.
/Aprotinin/ should be stored between 2 °C and 25 °C (36 - 77 °F). Protect from freezing.

Interactions

In study of nine patients with untreated hypertension, /aprotinin/ infused intravenously in a dose of 2 million KIU over two hours blocked the acute hypotensive effect of 100mg of captopril.
The actions of antifibrinolytic agents and of thrombolytic agents are mutually antagonistic; although aprotinin may be effective in preventing severe hemorrhage in patients who have received a thrombolytic agent prior to cardiac surgery...
Concomitant use of aminoglycoside antibiotics or drugs that alter renal function increased risk of renal dysfunction and renal failure.
Aprotinin interferes with heparin binding to platelets and decreases blood loss during cardiopulmonary bypass (CPB). Heparin abolishes platelet force during CPB, and the extent of platelet force recovery after protamine administration appears to correlate with blood loss. This study assessed the effect of aprotinin on heparin suppression of platelet force. Platelet force was measured using the Hemodyne Hemostasis Analyzer. Clots were formed from platelet-rich plasma (PRP) by the addition of batroxobin and 10 mM CaCl(2). Clotting conditions included pH 7.4, ionic strength 0.15 M, fibrinogen level 1 mg/ml and 75,000 platelets/microl. After 1200 s of clotting, force was reduced from 7110+/-1190 to 450+/-450 dyn by 0.2 U/mL of heparin. Platelet force in aprotinin [20 microg/mL (140 KIU/mL)] containing PRP was not suppressed by heparin addition (7480+/-2410 dyn). Aprotinin [40 microg/mL (280 KIU/mL)] addition to previously heparinized plasma counteracted heparin force suppression. Aprotinin (40 microg/mL) increased platelet force from 5630 to 11,138+/-562 in PRP devoid of heparin. Aprotinin did not affect thrombin activity, fibrin structure, platelet aggregation or secretion. Aprotinin counteracts heparin suppression of platelet force and enhances platelet force in the absence of heparin. Aprotinin-heparin-platelet interactions may help explain aprotinin's ability to reduce blood loss during CPB.
For more Interactions (Complete) data for APROTININ (6 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

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Xu CY, Zhu HM, Wu JH, Wen H, Liu CJ (February 2014). "Increased permeability of blood-brain barrier is mediated by serine protease during Cryptococcus meningitis". The Journal of International Medical Research. 42 (1): 85–92. doi:10.1177/0300060513504365. PMID 24398759.

Bojkova, Denisa; Bechtel, Marco; McLaughlin, Katie-May; McGreig, Jake E.; Klann, Kevin; Bellinghausen, Carla; Rohde, Gernot; Jonigk, Danny; Braubach, Peter; Ciesek, Sandra; Münch, Christian; Wass, Mark N.; Michaelis, Martin; Cinatl, Jindrich (2020). "Aprotinin Inhibits SARS-CoV-2 Replication". Cells. 9 (11): 2377. doi:10.3390/cells9112377. ISSN 2073-4409. PMC 7692688.

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